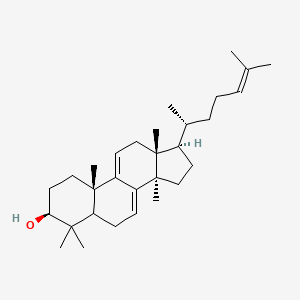

Lanosta-7,9(11),24-trien-3-ol

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H and ¹³C NMR assignments (CDCl₃, δ in ppm) :

| Position | ¹H NMR (δ) | ¹³C NMR (δ) | Multiplicity | Correlations (HMBC/NOESY) |

|---|---|---|---|---|

| C-3 | 3.25 (1H, m) | 79.1 | - | H-2, H-4, H-28, H-29 |

| C-7 | 5.48 (1H, br d) | 120.6 | Doublet | H-6, H-8 |

| C-9(11) | 5.31 (1H, br d) | 142.5 | Doublet | H-8, H-12 |

| C-24 | 5.12 (1H, t) | 132.8 | Triplet | H-22, H-23, H-25 |

| C-28 | 1.24 (3H, s) | 28.1 | Singlet | C-3, C-4, C-5 |

| C-29 | 1.18 (3H, s) | 21.3 | Singlet | C-3, C-4, C-5 |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS data (positive mode) shows a pseudo-molecular ion at m/z 425.3652 [M + H]⁺ (calc. 425.3638 for C₃₀H₄₈O), confirming the molecular formula . Fragmentation patterns include losses of H₂O (m/z 407.3521) and side-chain cleavage (m/z 309.2456) .

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography has resolved the absolute configuration of this compound. Key findings include:

- Crystal system : Monoclinic, space group P2₁, with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 95.6° .

- Hydrogen bonding : The hydroxyl group at C-3 forms an intramolecular hydrogen bond with the C-4 methyl group (O–H···C distance: 2.78 Å) .

- Side-chain conformation : The 6-methylhept-5-en-2-yl group adopts a gauche conformation, stabilized by van der Waals interactions .

Thermal displacement parameters (Ellipsoids at 50% probability) confirm rigidity in the tetracyclic core, while the side chain exhibits moderate flexibility .

Tables

Table 1: Comparative NMR Data for this compound and Related Analogs

| Position | This compound (δ) | Lanosterol (δ) | Agnosterol (δ) |

|---|---|---|---|

| C-3 | 79.1 | 71.8 | 79.3 |

| C-7 | 120.6 | 117.9 | 121.1 |

| C-24 | 132.8 | 124.5 | 133.2 |

Table 2: X-ray Crystallographic Data

| Parameter | Value |

|---|---|

| Resolution range | 0.84–1.02 Å |

| R factor | 0.042 |

| Flack parameter | 0.06(6) |

| Torsion angle (C17) | 112.7° |

Propriétés

Formule moléculaire |

C30H48O |

|---|---|

Poids moléculaire |

424.7 g/mol |

Nom IUPAC |

(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,15,21-22,25-26,31H,9,11,13-14,16-19H2,1-8H3/t21-,22-,25?,26+,28-,29-,30+/m1/s1 |

Clé InChI |

ZBFPGLKEWSMWSG-XCEBNUDKSA-N |

SMILES isomérique |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

SMILES canonique |

CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |

Synonymes |

agnosterol |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antitumor Activity

Lanosta-7,9(11),24-trien-3-ol has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. For instance, studies have shown that lanosta-type triterpenoids, including this compound, can inhibit the growth of human cancer cell lines such as K562 (chronic myeloid leukemia) and BEL-7402 (liver cancer) with notable efficacy .

Case Study: Cytotoxicity Assays

A study conducted on extracts from Ganoderma luteomarginatum revealed that this compound and related compounds exhibited IC50 values indicating effective cytotoxicity against various human cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Source |

|---|---|---|

| K562 | 10.5 | Ganoderma luteomarginatum |

| BEL-7402 | 12.3 | Ganoderma luteomarginatum |

| SGC-7901 | 15.0 | Ganoderma luteomarginatum |

Antiviral Properties

Research has also highlighted the antiviral potential of this compound. It has been shown to exhibit activity against several viruses, including herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The compound's mechanism involves inhibiting viral replication and reducing viral load in infected cells .

Case Study: Antiviral Efficacy

In vitro studies demonstrated that lanosta-type triterpenoids could effectively inhibit viral plaque formation in HSV-infected cell cultures. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to greater antiviral activity .

Antimicrobial Activity

Besides its anticancer and antiviral properties, this compound has shown promise as an antimicrobial agent. It exhibits inhibitory effects against various bacterial and fungal strains, making it a candidate for developing new antimicrobial therapies .

Case Study: Antimicrobial Testing

A series of antimicrobial assays revealed that lanosta-type triterpenoids possess significant activity against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) were determined, highlighting the potential for therapeutic applications in treating infections caused by resistant strains .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Candida albicans | 16 | Fungicidal |

Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties. It has been observed to modulate inflammatory pathways, potentially reducing inflammation-related conditions .

Case Study: Inflammatory Response Modulation

In animal models, administration of lanosta-type triterpenoids resulted in decreased levels of pro-inflammatory cytokines. This modulation suggests therapeutic potential for conditions characterized by chronic inflammation .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Lanostane Triterpenoids

Key Structural Variations

Lanostane triterpenoids differ in substituents (hydroxyl, acetoxy, oxo, or carboxylic acid groups), double-bond positions, and stereochemistry. Below is a comparative analysis of Lanosta-7,9(11),24-trien-3-ol and its analogs:

Table 1: Structural and Bioactivity Comparison

Impact of Functional Groups on Bioactivity

- Hydroxylation: The presence of hydroxyl groups at C-3 (this compound) or C-23 (5α-Lanosta-7,9(11),24-triene-3α,23-diol) enhances cytotoxicity, likely by improving membrane permeability or target binding .

- Carboxylic Acid Groups: Compounds like 3β-hydroxy-lanosta-7,9(11),24-trien-21-oic acid exhibit immunomodulatory effects, possibly due to increased polarity and interaction with immune receptors .

- Conjugated Double Bonds: The Δ⁷,⁹(¹¹) system in this compound is associated with moderate cytotoxicity, while Δ⁸ analogs (e.g., lanosterol) are less bioactive .

Méthodes De Préparation

Early Synthetic Routes

The earliest documented synthesis of 5α-Lanosta-7,9(11),24-trien-3β-ol (CAS 472-29-7) begins with Lanosta-8,24-dien-3β-ol-28-14C as the precursor. This method, reported by Lewis and McGhie in 1956, involves a multi-stage process to introduce the 7,9(11),24-triene system and adjust the stereochemistry at C-5. The reaction conditions, described as ueber mehrere Stufen (over several stages), likely include isomerization, dehydrogenation, and hydroxylation steps. Woodward et al. (1957) later refined this approach by optimizing the stereochemical outcomes using chromatographic purification. However, specific details on catalysts, temperatures, and yields remain undocumented in available literature.

Table 1: Key Parameters for Early Synthetic Routes

| Starting Material | Reaction Conditions | Key Steps | Reference Year |

|---|---|---|---|

| Lanosta-8,24-dien-3β-ol-28-14C | Multi-stage isomerization | Dehydrogenation, hydroxylation | 1956–1957 |

Isolation from Natural Sources

Table 2: Isolation Protocol for Ganoderma-Derived Triterpenoids

Structural Characterization and Challenges

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy is critical for elucidating lanostane structures. For Lanosta-7,9(11),24-trien-3β-ol, key NMR signals include:

-

1H NMR : Olefinic protons at δ 5.34 (H-11) and δ 5.47 (H-7), and a hydroxyl-bearing methine at δ 3.53 (H-3).

-

13C NMR : Three double bonds (δ 124.7, 124.9, 144.2) and a hydroxylated carbon at δ 76.8 (C-3).

High-resolution electrospray ionization mass spectrometry (HRESIMS) confirms the molecular formula C30H48O (m/z 423.3597).

Stereochemical Considerations

The 5α-configuration is established via NOESY correlations, such as cross-peaks between H-3 (δ 4.53) and H3-28 (δ 0.90), confirming their β-orientation. The Δ7,9(11) and Δ24 double bonds are assigned based on coupling constants and HMBC correlations.

Comparative Analysis of Preparation Methods

Synthetic vs. Natural Isolation

Q & A

Basic Research Questions

Q. How is Lanosta-7,9(11),24-trien-3-ol structurally characterized, and what analytical methods are critical for its identification?

- Methodology :

- Spectroscopic Analysis : Use 1D/2D NMR (1H, 13C, DEPT, COSY, HMBC) to confirm the triterpenoid skeleton and functional groups. For example, the 3β-hydroxyl group is identified via characteristic chemical shifts (e.g., δ 3.2–3.5 ppm in 1H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS confirms the molecular formula (e.g., C30H48O for Lanosta-7,9(11),24-trien-3β-ol) .

- X-ray Crystallography : Optional for absolute configuration determination, particularly for novel derivatives .

Q. What are the primary natural sources of this compound, and how is it isolated?

- Sources :

- Found in Euphorbia segetalis (whole plant) and Ganoderma spp. (e.g., G. lucidum mycelia or fruiting bodies) .

- Isolation Protocol :

Extraction : Use methanol or ethanol for preliminary extraction .

Fractionation : Partition with solvents (e.g., ethyl acetate, n-butanol) to enrich triterpenoids.

Chromatography : Employ silica gel column chromatography, followed by HPLC or TLC for purification .

Q. What in vitro assays are used to evaluate the antimicrobial and antiviral activity of this compound?

- Antimicrobial Assays :

- Broth Microdilution : Determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .

- Antiviral Assays :

- Plaque Reduction Assay : Assess inhibition of viral replication (e.g., EV71 in rhabdomyosarcoma [RD] cells) .

- Cytotoxicity Screening : Use MTT assays to ensure selective activity (e.g., CC50 > IC50) .

Advanced Research Questions

Q. How do structural modifications (e.g., acetylation, oxidation) influence the cytotoxic activity of this compound derivatives?

- SAR Insights :

- 3β-Hydroxyl Group : Critical for activity; acetylation (e.g., 3β-acetate derivatives) may reduce polarity and enhance cell membrane permeability .

- Side-Chain Modifications : 24-methylene or 26-carboxylic acid groups (e.g., Ganoderic acids) correlate with enhanced cytotoxicity against cancer cells (e.g., HSC-2 oral squamous carcinoma, IC50 = 42 μg/mL vs. Etoposide at 24 μg/mL) .

- Experimental Design :

- Synthesize analogs via acetylation, oxidation, or glycosylation.

- Compare IC50 values across cancer cell lines (e.g., CH27 lung carcinoma, M21 melanoma) using standardized MTT protocols .

Q. What methodologies elucidate the mechanism of action of this compound against viral pathogens like EV71 or HIV-1?

- Mechanistic Studies :

- Enzyme Inhibition Assays : Test inhibition of viral proteases (e.g., HIV-1 protease) using fluorogenic substrates (IC50 = 20–90 μM for Ganoderic acid β) .

- Molecular Docking : Simulate binding interactions with viral targets (e.g., EV71 capsid proteins) using AutoDock Vina .

- Cell-Based Models :

- Use RD cells for EV71 inhibition studies, quantifying viral RNA via qRT-PCR post-treatment .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC50 values)?

- Critical Variables :

- Cell Line Heterogeneity : Activity may differ between HSC-2 (oral) and CH27 (lung) due to receptor expression .

- Compound Purity : Validate purity via HPLC (≥95%) to exclude confounding impurities .

- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability .

- Meta-Analysis :

- Compare data across studies using normalized metrics (e.g., log-transformed IC50) and statistical tools (e.g., ANOVA) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.